molecular formula C16H16N2O2S2 B2560746 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide CAS No. 1005956-62-6

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide

Cat. No.: B2560746
CAS No.: 1005956-62-6
M. Wt: 332.44
InChI Key: SLPKWZUPLLTWPB-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Research on compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide highlighted their potential for antitumor applications. These compounds, including thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, were evaluated for their antiproliferative activity against several human cancer cell lines. The simplicity of their synthetic procedures and the diversity of the reactive sites make them valuable for further biological investigations (Shams et al., 2010).

Antimicrobial and Anticancer Activity

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds showed considerable anticancer activity against various cancer cell lines, highlighting the benzothiazole structure's significance in pharmacophoric groups for antitumor activity (Yurttaş et al., 2015).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives led to the development of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, displayed significant antioxidant activity, as determined by in vitro assays. The study emphasizes the potential of these complexes in medicinal chemistry and their role in developing new antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activities of Thiazole Derivatives

Research into thiazole derivatives and their fused counterparts demonstrated their antimicrobial potential against bacterial and fungal isolates. The study underscores the versatility of thiazole-based compounds in generating new antimicrobial agents, highlighting the diverse synthetic pathways and the biological efficacy of the resulting products (Wardkhan et al., 2008).

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-3-20-11-6-7-13-14(9-11)22-16(18(13)2)17-15(19)10-12-5-4-8-21-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPKWZUPLLTWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.